molecular formula C10H11N5O2 B8534609 ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate

ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate

Cat. No.: B8534609
M. Wt: 233.23 g/mol
InChI Key: YRXHZPADLIFUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Pyridine: The tetrazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification of the resulting compound with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a copper catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is used in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Tetrazol-5-yl)pyridine
  • 5-(2-Pyridyl)-1H-tetrazole
  • 2-(2H-1,2,3,4-tetrazol-5-yl)pyridine

Uniqueness

Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the ethyl acetate group, which enhances its solubility and reactivity compared to other similar compounds

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)5-8-3-4-9(6-11-8)15-7-12-13-14-15/h3-4,6-7H,2,5H2,1H3

InChI Key

YRXHZPADLIFUHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of ethyl (5-aminopyridin-2-yl)acetate (1.0 g, 5.5 mmol), CH(OEt)3 (1.31 g, 8.80 mmol) in AcOH (10 mL) was added NaN3 (0.54 g, 8.3 mmol) at room temperature. The mixture was heated to 80° C. and stirred for 3 hours. The mixture was concentrated under reduce pressure. Water was added, and the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated and the residue was purified by silica column chromatography to give title compound: 1H-NMR (400 MHz, CDCl3) δ 9.03 (s, 1H), 8.90 (s, 1H), 8.06 (d, J=8.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 4.21 (q, J=7.2 Hz, 2H), 3.96 (s, 2H), 1.29 (t, J=7.2 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of ethyl (5-aminopyridin-2-yl)acetate (1.0 g, 5.5 mmol), CH(OEt)3 (1.31 g, 8.80 mmol) in AcOH (10 mL) was added NaN3 (0.54 g, 8.3 mmol) at room temperature. The mixture was heated to 80° C. and stirred for 3 hours. The mixture was concentrated under reduce pressure. Water was added, and the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated and the residue was purified by column chromatography via silica gel to give ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate. 1H-NMR (400 MHz, CDCl3) δ 9.03 (s, 1H), 8.90 (s, 1H), 8.06 (d, J=8.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 4.21 (q, J=7.2 Hz, 2H), 3.96 (s, 2H), 1.29 (t, J=7.2 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.54 g
Type
reactant
Reaction Step Two

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